molecular formula C9H8F3NO2S B6592027 Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate CAS No. 1820619-95-1

Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate

Cat. No.: B6592027
CAS No.: 1820619-95-1
M. Wt: 251.23 g/mol
InChI Key: FVKIOMRKUGGDPD-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate is an organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate typically involves the introduction of the trifluoromethylthio group into the benzoate structure. One common method is the nucleophilic substitution reaction where a trifluoromethylthiolating reagent is reacted with a suitable precursor. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate
  • 3-Amino-5-(trifluoromethyl)benzoic acid
  • 2-Methyl-3-(trifluoromethyl)aniline

Comparison: Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.

Biological Activity

Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its trifluoromethylthio group, which enhances its lipophilicity, facilitating cellular penetration. This property is crucial for its interactions with various biological targets, including enzymes and receptors.

The mechanism of action involves the compound's ability to modulate enzyme activity and receptor interactions once inside the cell. The trifluoromethylthio group plays a significant role in enhancing the compound's bioactivity by influencing its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties:

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating moderate antibacterial activity against pathogens such as Acinetobacter baumannii and Staphylococcus aureus.
PathogenMIC (µg/mL)
Acinetobacter baumannii32
Staphylococcus aureus8
  • Antifungal Activity : It also demonstrated antifungal properties with MIC values comparable to established antifungals like fluconazole, suggesting potential for therapeutic applications in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored extensively:

  • Cytotoxicity Studies : The compound exhibited significant cytotoxic effects against several cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The IC50 values ranged from 10 to 20 µM, indicating effective antiproliferative activity.
Cell LineIC50 (µM)
A54915.6
HeLa18.0
MCF7 (breast)12.0
  • Mechanistic Insights : Studies suggest that the anticancer activity may be linked to the induction of apoptosis through caspase activation pathways. Specifically, compounds similar to this compound have been shown to activate caspases 3, 8, and 9, leading to programmed cell death in cancer cells .

Case Studies

  • Study on Lung Carcinoma : A study focusing on A549 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to cell cycle arrest at the G1 phase and subsequent apoptosis.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed superior activity against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents.

Properties

IUPAC Name

methyl 3-amino-5-(trifluoromethylsulfanyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2S/c1-15-8(14)5-2-6(13)4-7(3-5)16-9(10,11)12/h2-4H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKIOMRKUGGDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)SC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001177228
Record name Benzoic acid, 3-amino-5-[(trifluoromethyl)thio]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001177228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820619-95-1
Record name Benzoic acid, 3-amino-5-[(trifluoromethyl)thio]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820619-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-amino-5-[(trifluoromethyl)thio]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001177228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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